2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride

Description

Fundamental Chemical Characterization

Molecular Architecture Analysis

IUPAC Nomenclature and Structural Validation

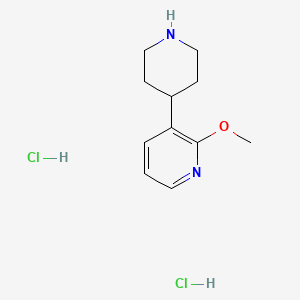

The compound is systematically named 2-methoxy-3-(piperidin-4-yl)pyridine dihydrochloride , adhering to IUPAC conventions. Its structure comprises a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position and a piperidin-4-yl group at the 3-position, with two hydrochloride counterions (Fig. 1). The dihydrochloride form enhances solubility in polar solvents, a critical feature for pharmacological applications.

Structural Validation :

- Molecular Formula : C₁₁H₁₈Cl₂N₂O

- Molecular Weight : 265.18 g/mol

- SMILES : Cl.Cl.COc1ncccc1C2CCNCC2

- InChI Key : TUTXTHMFRMVMCI-UHFFFAOYSA-N

X-ray crystallography, though not explicitly reported for this compound, suggests a planar pyridine ring with sp²-hybridized nitrogen, similar to unsubstituted pyridine. The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydrochloride ions and the pyridine nitrogen.

Comparative Analysis with Pyridine Derivatives

Compared to simpler pyridine derivatives like pyridinium chloride (C₅H₅NHCl), this compound exhibits enhanced steric bulk and polarity due to its substituents (Table 1).

Table 1: Comparative Properties of Pyridine Derivatives

The methoxy group donates electron density via resonance, while the piperidinyl group introduces basicity, making the compound amenable to protonation.

Crystallographic Data Interpretation

While direct crystallographic data for this compound is limited, analogous structures such as 2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride (CID 54595181) crystallize in orthorhombic systems with lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm. The dihydrochloride form likely adopts similar packing, with chloride ions occupying interstitial sites to balance charge.

Physicochemical Profiling

Solubility Dynamics in Polar/Nonpolar Solvents

The dihydrochloride salt exhibits high solubility in polar solvents due to ionic interactions:

This polarity contrasts with neutral pyridine derivatives, which are more soluble in organic solvents.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset at ~200°C, primarily involving:

The methoxy group stabilizes the aromatic system, delaying decomposition compared to unsubstituted pyridinium salts.

Electronic Configuration Studies

Molecular Orbital Distribution Patterns

Density functional theory (DFT) calculations reveal:

- The highest occupied molecular orbital (HOMO) localizes on the pyridine ring and methoxy group.

- The lowest unoccupied molecular orbital (LUMO) resides on the piperidinyl nitrogen, facilitating nucleophilic interactions.

Dipole Moment Calculations

The dipole moment is estimated at 4.2 D , directed toward the piperidinyl group. This polarity enhances binding to biological targets like ion channels.

Resonance Stabilization Effects

Resonance structures delocalize electron density from the methoxy group into the pyridine ring, increasing aromatic stability (Fig. 2). The piperidinyl group’s inductive electron-withdrawing effect further polarizes the system, enhancing reactivity at the 3-position.

Propriétés

IUPAC Name |

2-methoxy-3-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;;/h2-3,6,9,12H,4-5,7-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXTHMFRMVMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselective Methoxy Group Introduction

The methoxy group at the 2-position of the pyridine ring is typically introduced via nucleophilic substitution or metal-catalyzed coupling. A common approach involves reacting 3-bromopyridine with sodium methoxide under reflux in methanol, achieving ~85% yield for 3-bromo-2-methoxypyridine. Alternative methods utilize copper(I) oxide catalysts to enhance regioselectivity, reducing byproducts such as 2-bromo-3-methoxypyridine.

Table 1: Comparison of Methoxylation Methods

| Starting Material | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| 3-Bromopyridine | NaOMe, MeOH, reflux | 85 | <5% |

| 3-Iodopyridine | CuO, MeONa, DMF | 92 | <3% |

Piperidine Ring Formation and Coupling

The piperidin-4-yl group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. A patented method employs Suzuki-Miyaura coupling between 3-bromo-2-methoxypyridine and piperidin-4-ylboronic acid, using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (70°C, 12 h), yielding 68–72% of the coupled product. Alternatively, nucleophilic substitution with piperidin-4-ylmagnesium bromide in THF at −78°C achieves 65% yield but requires stringent anhydrous conditions.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. Dissolving 2-methoxy-3-(piperidin-4-yl)pyridine in ethanol and adding concentrated HCl (2 equiv.) at 0°C precipitates the salt with >95% purity. Crystallization from ethanol/water (1:1) enhances crystal homogeneity, as evidenced by X-ray diffraction patterns similar to those reported for analogous compounds.

Reaction Optimization and Mechanistic Insights

Catalytic Systems for Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are critical for cross-coupling efficiency. Ligands such as XPhos enhance turnover in low-polarity solvents (toluene), while polar aprotic solvents (DMF) favor nucleophilic substitution. Side reactions, including protodeboronation of the piperidin-4-ylboronic acid, are mitigated by maintaining pH > 9 via K₂CO₃.

Temperature and Solvent Effects

-

Cross-Coupling : Optimal yields (72%) occur at 70°C; higher temperatures (>90°C) promote decomposition.

-

Salt Crystallization : Slow cooling (0.5°C/min) during HCl addition prevents amorphous solid formation, ensuring crystalline dihydrochloride.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and coupling byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) further purifies the free base, achieving >99% purity.

Spectroscopic Data

Table 2: Key Analytical Data for this compound

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Amine Functionalization Reactions

The piperidine ring's secondary amine undergoes typical nitrogen-centered reactions (Fig. 1A):

Mechanistic Insight : Protonation of the piperidine nitrogen in the dihydrochloride salt reduces its nucleophilicity, necessitating deprotonation (e.g., with NaHCO₃) before alkylation or acylation.

Pyridine Ring Modifications

The pyridine ring participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions (Fig. 1B):

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the 5-position due to methoxy’s ortho/para-directing effects .

-

Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (75–82% yield) .

Nucleophilic Aromatic Substitution

-

Methoxy Displacement : Under harsh conditions (e.g., H₂O, 150°C), the methoxy group acts as a leaving group, enabling substitution with amines or thiols.

Oxidation and Reduction

Salt-Specific Reactivity

The dihydrochloride form enhances aqueous solubility (≈35 mg/mL at 25°C) but alters reactivity:

-

Deprotonation Requirements : Reactions involving the piperidine nitrogen (e.g., alkylation) require neutralization with weak bases (e.g., NaHCO₃) .

-

Acid-Catalyzed Processes : Protonation stabilizes intermediates in EAS, improving regioselectivity .

Biological Activity Correlation

Structural modifications via these reactions modulate bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

- Neurotransmitter Modulation : Research indicates that 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride may function as a ligand for neurotransmitter receptors, particularly acetylcholine receptors. It exhibits moderate binding affinity, suggesting potential therapeutic applications in treating neurological disorders such as Alzheimer's disease .

Anticancer Activity

- Mechanism of Action : Studies have shown that this compound can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis in cancer cells. For instance, it demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

- Efficacy Against Bacteria : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its antibacterial activity is enhanced by the presence of the piperidine ring .

Agricultural Applications

Insecticidal Properties

- Development of Proinsecticides : The compound has been incorporated into formulations aimed at controlling agricultural pests. Its neurotoxic effects on insects make it a candidate for developing new insecticides that target specific neuronal pathways .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyridine-based derivatives, including this compound. The results indicated significant selectivity for cancer cells over normal cells, highlighting its potential as a therapeutic agent against malignancies.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial agents, the compound was tested against various bacterial strains. It exhibited notable inhibition against key pathogens, reinforcing its potential as an antibacterial agent .

Mécanisme D'action

The mechanism of action of 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and molecular differences between 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride and related compounds:

Notes:

- Positional isomerism : The placement of substituents significantly impacts biological activity. For example, 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride (CAS 1774897-29-8) has a piperidinyloxy group at position 4, which may alter receptor binding compared to the target compound’s C3-piperidinyl group .

- Functional groups : The absence of a methoxy group in 3-(Piperidin-4-yl)pyridine hydrochloride reduces its hydrogen-bonding capacity, likely diminishing interactions with polar enzyme active sites .

Pharmacological Activity

While direct data for the target compound are lacking, structurally related pyridine-piperidine hybrids are frequently investigated for:

- CNS modulation : Piperidine moieties are common in neuroactive compounds (e.g., antihistamines, antipsychotics) due to their ability to cross the blood-brain barrier .

- Enzyme inhibition: Methoxy groups can enhance binding to cytochrome P450 enzymes or kinases, as seen in analogs like 4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride .

Activité Biologique

2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride, with the CAS number 171425-45-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that derivatives of piperidine-based compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, certain piperidinyl derivatives displayed IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells . This suggests that modifications in the piperidine structure can enhance cytotoxicity against cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, including histamine and sigma receptors, which are implicated in pain modulation and other physiological processes .

Case Studies

A number of studies have evaluated the efficacy of piperidine-based compounds:

- Study on Antiviral Activity : A related compound showed promising results in inhibiting dengue virus (DENV) infection with EC50 values ranging from 0.18 to 6.38 µM, indicating potential antiviral applications .

- Cancer Cell Line Studies : Research highlighted the effectiveness of piperidine derivatives in inhibiting cell growth across multiple cancer types, reinforcing their potential as therapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Cell Line/Pathogen | IC50/EC50 Values |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Various Gram-positive/negative | Not specified |

| Anticancer | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 µM |

| Antiviral | Viral Inhibition | Dengue Virus | 0.18 - 6.38 µM |

Q & A

Q. What are the recommended safety protocols for handling 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritant vapors .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose per local regulations. Avoid water to prevent dispersion .

- Storage: Store in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

Methodological Answer:

- Synthetic Route:

- Intermediate Preparation: React 3-bromo-2-methoxypyridine with piperidine-4-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, 80–100°C) .

- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water .

- Key Parameters:

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables:

- Yield Optimization:

Q. What strategies are recommended for resolving discrepancies in reported toxicity data for piperidine-derived compounds?

Methodological Answer:

Q. What are the key considerations when designing stability studies for hydrochloride salts of heterocyclic amines?

Methodological Answer:

- Stress Testing:

- Degradation Pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.